molecular formula C12H14N2O B1336763 3-(Morpholin-4-ylmethyl)benzonitrile CAS No. 857283-91-1

3-(Morpholin-4-ylmethyl)benzonitrile

Cat. No.: B1336763
CAS No.: 857283-91-1
M. Wt: 202.25 g/mol
InChI Key: GSVNKQLSALKJHW-UHFFFAOYSA-N
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Description

Overview of Benzonitrile (B105546) and Morpholine (B109124) Scaffolds in Contemporary Chemical Research

The benzonitrile scaffold, an aromatic ring bearing a nitrile (-C≡N) group, is a crucial structural motif in a multitude of functional molecules. researchgate.net The nitrile group is a strong electron-withdrawing moiety that significantly influences the electronic density of the benzene (B151609) ring, enabling it to participate in π–π stacking interactions with biological targets. mdpi.com It is often considered a bioisostere of carbonyl, hydroxyl, and halogen groups, capable of acting as a hydrogen bond acceptor. mdpi.comnih.gov This unique combination of properties has led to the incorporation of benzonitrile in numerous FDA-approved pharmaceuticals for a wide range of clinical applications, including oncology and infectious diseases. mdpi.com Its utility also extends to agrochemicals, dyes, and as a versatile intermediate for further chemical transformations. nih.gov

Similarly, the morpholine scaffold is recognized as a "privileged structure" in medicinal chemistry. nih.gov This six-membered heterocycle, containing both an amine and an ether functional group, is prized for its advantageous physicochemical and metabolic properties. nih.gov The inclusion of a morpholine ring can enhance aqueous solubility, improve metabolic stability, and modulate the pharmacokinetic profile of a drug candidate. nih.gov Its non-planar, chair-like conformation allows it to present substituents in well-defined spatial orientations, making it a valuable component for establishing specific interactions with biological receptors and enzyme active sites. nih.gov Consequently, the morpholine ring is a ubiquitous feature in a vast number of approved and experimental drugs. nih.gov

Structural Significance of the 3-(Morpholin-4-ylmethyl)benzonitrile Core in Chemical Synthesis

The core structure of this compound features a strategic linkage of the benzonitrile and morpholine units via a methylene (B1212753) (-CH₂-) bridge. This benzylic amine structure is significant for several reasons. The methylene spacer provides conformational flexibility, allowing the morpholine and benzonitrile rings to adopt various orientations. The nitrogen atom of the morpholine ring imparts basicity to the molecule, a key property for modulating solubility and for forming salts, which is often desirable in pharmaceutical development.

From a synthetic perspective, this core is commonly accessed through established chemical transformations. One of the most direct methods is the nucleophilic substitution of a benzyl (B1604629) halide, such as 3-(chloromethyl)benzonitrile (B1583590) or 3-(bromomethyl)benzonitrile, with morpholine. This reaction is a standard procedure for forming benzylic amines. Another prominent route is the Mannich reaction, a three-component condensation involving an active hydrogen compound (in this case, benzonitrile is not the active hydrogen source, but this applies to related syntheses), an aldehyde (like formaldehyde), and a secondary amine (morpholine). researchgate.net A plausible pathway for synthesizing the title compound involves the reaction of 3-dichloromethylbenzonitrile with morpholine to create an intermediate that is subsequently converted to the final product, a method suggested by patent literature for related isomers. google.com The reactivity of this core allows for further derivatization, making it a valuable building block for constructing more complex molecules. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, while the aromatic ring can undergo electrophilic substitution, offering multiple handles for molecular elaboration.

Historical Development and Emerging Trends in the Study of Benzonitrile-Morpholine Conjugates

The historical development of benzonitrile-morpholine conjugates is intertwined with the broader evolution of medicinal chemistry and the strategic use of privileged scaffolds in drug design. Early research into these conjugates was often part of larger structure-activity relationship (SAR) studies aimed at optimizing the properties of lead compounds. The Mannich reaction, discovered in the early 20th century, provided a foundational method for linking amines like morpholine to various scaffolds, and its application has been a recurring theme in organic synthesis. researchgate.net

Emerging trends show a more deliberate and targeted application of the morpholinomethylbenzonitrile framework. In modern drug discovery, this conjugate is often employed to fine-tune the properties of molecules targeting specific biological pathways, particularly in oncology. The morpholine moiety is frequently incorporated into kinase inhibitors to improve solubility and pharmacokinetic parameters, a critical challenge in this class of drugs. nih.govresearchgate.net Research on molecules like 3-(morpholinomethyl)benzofuran derivatives, which exhibit significant antitumor activity, underscores the value of the 3-(morpholinomethyl)phenyl moiety as a pharmacophore. nih.gov The current trend is to use this and similar scaffolds to create libraries of compounds for high-throughput screening against novel biological targets, leveraging the proven benefits of both the benzonitrile and morpholine components. researchgate.netsemanticscholar.org

Current Research Gaps and Motivations for Advanced Investigations of this compound Analogues

Despite the recognized value of its constituent parts, dedicated research focusing solely on this compound is limited. Much of the available information is contextual, with the compound or its core structure appearing as a substructure within larger, more complex molecules. A significant research gap is the lack of a comprehensive pharmacological profile for the core molecule itself. Its specific interactions with biological targets and its potential as a standalone therapeutic agent remain largely unexplored.

Aims and Objectives for Comprehensive Academic Exploration of the Compound Class

A comprehensive academic exploration of the this compound class of compounds would be driven by several key aims and objectives. The primary aim would be to systematically synthesize and characterize a diverse library of analogues to establish a robust structure-activity relationship.

Objectives would include:

Synthetic Methodology Development: To develop and optimize efficient, scalable, and versatile synthetic routes to access a wide range of this compound analogues with varied substitution patterns. This includes exploring novel catalytic methods for C-H functionalization of the benzonitrile ring.

Pharmacological Profiling: To screen the synthesized library of compounds against a broad panel of biological targets, with a particular focus on protein kinases, G-protein-coupled receptors (GPCRs), and other targets implicated in cancer and inflammatory diseases.

Elucidation of Molecular Mechanisms: For active compounds, the objective would be to determine their precise mechanism of action using biochemical and cell-based assays, including target engagement studies and pathway analysis.

Pharmacokinetic and Physicochemical Characterization: To evaluate the drug-like properties of promising analogues, including solubility, metabolic stability, membrane permeability, and other ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters.

Computational Modeling: To use molecular docking and other computational tools to understand the binding modes of active compounds with their biological targets and to rationalize observed SAR data, thereby guiding future design efforts. mdpi.com

The ultimate goal of such a comprehensive exploration would be to unlock the full therapeutic potential of this compound class and to generate novel lead compounds for further preclinical and clinical development.

Data Table

The following table presents research findings on the anticancer activity of 3-(morpholinomethyl)benzofuran analogues, which share the 3-(morpholinomethyl)phenyl moiety with the subject of this article. The data illustrates the potential of this scaffold in medicinal chemistry.

Table 1: In Vitro Antiproliferative Activity of 3-(Morpholinomethyl)benzofuran Analogues nih.gov

Compound IDModifications to the Core StructureTarget Cell LineIC₅₀ (µM)
15a 2-(4-Methoxyphenyl)benzofuran coreNCI-H232.52
15c 2-(4-Chlorophenyl)benzofuran coreNCI-H232.21
16a 2-(4-Methoxyphenyl)-5-nitrobenzofuran coreNCI-H230.49

IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. NCI-H23: A human non-small cell lung cancer cell line.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(morpholin-4-ylmethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c13-9-11-2-1-3-12(8-11)10-14-4-6-15-7-5-14/h1-3,8H,4-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSVNKQLSALKJHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428195
Record name 3-(morpholin-4-ylmethyl)benzonitrile
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Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857283-91-1
Record name Benzonitrile, 3-(4-morpholinylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=857283-91-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(morpholin-4-ylmethyl)benzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization Strategies of 3 Morpholin 4 Ylmethyl Benzonitrile

Transformations of the Benzonitrile (B105546) Moiety

The benzonitrile group in 3-(Morpholin-4-ylmethyl)benzonitrile is a versatile functional group that can undergo a variety of transformations, including reduction, oxidation, nucleophilic addition, hydrolysis, and amidation. These reactions provide access to a wide array of functionalized molecules.

Nitrile Group Reductions and Oxidations

The nitrile group is readily reduced to a primary amine, a transformation of significant synthetic utility. Catalytic hydrogenation is a common and efficient method for this conversion. For instance, various supported precious metal catalysts, such as platinum on carbon (Pt/C), have been shown to be effective for the reduction of benzonitriles to benzylamines. mdpi.com The hydrogenation of benzonitrile and its homologues to primary amines can be achieved with high selectivity under optimized conditions. mdpi.comresearchgate.net While specific studies on this compound are not prevalent, analogous reductions of benzonitriles suggest that catalytic hydrogenation would yield 3-(Morpholin-4-ylmethyl)benzylamine. The reaction typically proceeds via an imine intermediate. nih.gov It is important to control reaction conditions to minimize the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the primary amine product with the intermediate imine. nih.gov

Alternatively, chemical reducing agents can be employed. Diisopropylaminoborane in the presence of a catalytic amount of lithium borohydride has been reported to reduce a variety of aliphatic and aromatic nitriles to their corresponding primary amines in excellent yields. researchgate.net

Table 1: Selected Conditions for Nitrile Reduction

Reagent/CatalystConditionsProductReference
Platinum on Carbon (Pt/C)H₂, 6 bar, 30 °C, CH₂Cl₂/H₂O, acidic additivePrimary Amine mdpi.com
Diisopropylaminoborane/LiBH₄ (cat.)Ambient or refluxing THFPrimary Amine researchgate.net
Palladium on Carbon (Pd/C)H₂Primary Amine researchgate.net

Nucleophilic Additions to the Nitrile Carbon

The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles, most notably organometallic reagents such as Grignard and organolithium reagents. The reaction of benzonitrile with a Grignard reagent, followed by hydrolysis, typically yields a ketone. researchgate.netdoubtnut.commsu.edu For example, the treatment of benzonitrile with methylmagnesium bromide followed by hydrolysis affords acetophenone. researchgate.net This reaction proceeds through the formation of an intermediate imine anion-magnesium salt complex. doubtnut.com Applying this to this compound, reaction with a Grignard reagent like ethylmagnesium bromide would be expected to produce 1-(3-(morpholinomethyl)phenyl)propan-1-one after hydrolysis.

It is crucial to use anhydrous conditions for these reactions, as organometallic reagents are strong bases and will react with any protic solvents, such as water. libretexts.org

Hydrolysis and Amidation Reactions of the Cyano Group

The cyano group of this compound can be hydrolyzed to either a primary amide or a carboxylic acid, depending on the reaction conditions. libretexts.org

Acid-Catalyzed Hydrolysis: In the presence of strong acids such as sulfuric, perchloric, or hydrochloric acid, benzonitriles undergo hydrolysis. semanticscholar.orgrsc.org The mechanism involves the initial protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water. semanticscholar.orgrsc.org This leads to the formation of an amide intermediate, which can then be further hydrolyzed to the corresponding carboxylic acid under more vigorous conditions. chemistrysteps.com Therefore, careful control of reaction time and temperature can allow for the selective formation of 3-(Morpholin-4-ylmethyl)benzamide.

Base-Catalyzed Hydrolysis: Alkaline hydrolysis of nitriles also proceeds to the amide and subsequently to the carboxylic acid. commonorganicchemistry.com The conversion of nitriles to amides can be achieved using sodium hydroxide, often with mild heating. commonorganicchemistry.com However, the amide product can be susceptible to further hydrolysis to the carboxylic acid, which can make achieving high yields of the amide challenging. commonorganicchemistry.com Milder methods, such as using an alkaline solution of hydrogen peroxide, can favor the formation of the amide. commonorganicchemistry.com The use of a water extract of pomelo peel ash has also been reported as an eco-friendly medium for the hydrolysis of nitriles to amides. nih.gov

Table 2: Conditions for Hydrolysis of Nitriles

Reagent/CatalystConditionsPredominant ProductReference
H₂SO₄, HClO₄, or HClAqueous, varying acidity and temperatureAmide or Carboxylic Acid semanticscholar.orgrsc.org
NaOH or KOHAqueous, mild heatingAmide (can proceed to Carboxylic Acid) commonorganicchemistry.com
Alkaline H₂O₂AqueousAmide commonorganicchemistry.com
N,N-disubstituted hydroxylamineWater, refluxAmide researchgate.net

Reactivity of the Morpholine (B109124) Ring and its Nitrogen/Oxygen Heteroatoms

The morpholine ring in this compound contains a tertiary amine nitrogen and an ether oxygen, both of which can participate in chemical reactions. The nitrogen atom, being nucleophilic and basic, is the primary site of reactivity.

Alkylation and Acylation Reactions on the Morpholine Nitrogen

The lone pair of electrons on the morpholine nitrogen makes it a good nucleophile, readily undergoing alkylation and acylation reactions.

Alkylation: The nitrogen atom can be alkylated with various alkyl halides to form quaternary ammonium salts. For example, the reaction of 4-methylmorpholine (B44366) with benzyl (B1604629) chloride results in the formation of N-benzyl-N-methylmorpholinium chloride. nih.gov Similarly, this compound can be expected to react with alkyl halides, such as methyl iodide, to form the corresponding N-methylmorpholinium iodide salt. These quaternization reactions typically proceed by nucleophilic substitution.

Acylation: The morpholine nitrogen can also be acylated using acylating agents like acyl chlorides or anhydrides to form N-acylmorpholine derivatives. The synthesis of N-acetyl morpholine can be achieved by reacting morpholine with ethyl acetate under heat. google.com N-benzoylmorpholine is another common derivative. nih.gov Therefore, this compound can be acylated to produce compounds such as N-acetyl-4-(3-cyanobenzyl)morpholine or N-benzoyl-4-(3-cyanobenzyl)morpholine. These reactions are important for introducing new functional groups and modifying the properties of the parent molecule.

Ring-Opening and Ring-Closing Metathesis in Morpholine Derivatives

While the morpholine ring is generally stable, under certain conditions, particularly after quaternization, it can undergo ring-opening reactions. The ring-opening of N-benzyl-N-methylmorpholinium salts has not been extensively detailed in the readily available literature, but analogous reactions of other cyclic ammonium salts, such as those derived from 1,4-diazabicyclo[2.2.2]octane (DABCO), have been reported. rsc.orgorgsyn.org These reactions often require harsh conditions and proceed via nucleophilic attack on one of the carbons adjacent to the quaternized nitrogen, leading to cleavage of a C-N bond.

Ring-closing metathesis (RCM) is a powerful tool for the synthesis of cyclic compounds, particularly unsaturated nitrogen heterocycles. nih.gov The application of RCM to morpholine derivatives typically involves substrates containing two alkenyl groups. For instance, N-alkenyl-cyanamides have been used as partners in olefin metathesis to form unsaturated nitrogen-containing heterocycles. rsc.org While direct RCM on this compound is not feasible due to the lack of appropriate olefinic tethers, derivatization of the morpholine nitrogen with two allyl groups would create a suitable precursor. The subsequent RCM reaction, typically catalyzed by ruthenium-based catalysts, could then lead to the formation of a bicyclic system containing an unsaturated morpholine ring. The efficiency of such reactions can be influenced by factors such as the nature of the catalyst and the substitution pattern on the alkenyl chains. nih.govnih.gov

Reactivity of the Benzylic Methylene (B1212753) Bridge

The benzylic methylene group (-CH2-) in this compound is a primary site for chemical transformations due to its lowered C-H bond dissociation energy, a consequence of the stabilizing effect of the adjacent phenyl ring on radical and ionic intermediates.

The benzylic position of this compound is susceptible to free-radical reactions, most notably halogenation. Under free-radical conditions, typically initiated by UV light or a radical initiator like AIBN, this compound can undergo bromination with reagents such as N-bromosuccinimide (NBS). The reaction proceeds via a radical chain mechanism where a bromine radical abstracts a benzylic hydrogen to form a resonance-stabilized benzyl radical. This intermediate then reacts with a bromine source to yield the corresponding benzylic bromide. The selectivity for the benzylic position over other positions is high due to the stability of the benzyl radical intermediate. While direct experimental data for this compound is not extensively documented in publicly available literature, the free-radical bromination of substituted toluenes is a well-established transformation in organic synthesis nih.govstudy.comsci-hub.seresearchgate.netma.edu.

A competing side reaction in such processes can be the dimerization of the benzyl radical intermediates, leading to the formation of 1,2-diphenylethane derivatives, although this is generally a minor pathway in the presence of an efficient halogen source study.com.

Table 1: Plausible Radical Reactions at the Benzylic Methylene Bridge

Reagent Condition Probable Product
N-Bromosuccinimide (NBS), AIBN Reflux in CCl4 3-(Bromo(morpholin-4-yl)methyl)benzonitrile

These methods often employ an oxidizing agent and a metal catalyst to generate a reactive metal-carbon intermediate, which can then undergo further transformation. The choice of catalyst and oxidant is crucial for achieving high selectivity and yield.

Table 2: Potential C-H Activation Reactions at the Benzylic Methylene Bridge

Catalyst System Reagent Potential Functionalization
Pd(OAc)2 / Ligand Organoboron or Organosilane Arylation or Vinylation
Cu(I) or Cu(II) salts Peroxides (e.g., TBHP) Oxidation to Carbonyl

Electrophilic and Nucleophilic Aromatic Substitution Patterns on the Phenyl Ring

The benzonitrile ring in this compound is subject to both electrophilic and nucleophilic aromatic substitution reactions. The regiochemical outcome of these reactions is governed by the electronic effects of the existing substituents: the meta-directing cyano group and the ortho,para-directing morpholinomethyl group.

The cyano group (-CN) is a strong electron-withdrawing group and acts as a meta-director in electrophilic aromatic substitution. Conversely, the morpholinomethyl group (-CH2-morpholine) is generally considered to be an ortho,para-director due to the electron-donating nature of the nitrogen atom, which can stabilize the arenium ion intermediate through resonance. The interplay of these two opposing directing effects makes predicting the precise substitution pattern complex. However, in many cases, the activating effect of the ortho,para-director can dominate, leading to substitution at the positions ortho and para to the morpholinomethyl group.

For nucleophilic aromatic substitution, the presence of the electron-withdrawing cyano group activates the ring towards attack by nucleophiles, particularly at the ortho and para positions relative to the cyano group. If a suitable leaving group is present on the ring, it can be displaced by a variety of nucleophiles. For instance, a halogen atom at a position activated by the cyano group can be readily substituted by nucleophiles like amines, alkoxides, or thiolates. While there are no specific studies detailing these reactions on this compound, the principles of nucleophilic aromatic substitution on benzonitrile derivatives are well-established nih.govcardiff.ac.uk.

Table 3: Predicted Aromatic Substitution Patterns

Reaction Type Reagent Predicted Major Product(s)
Electrophilic Aromatic Substitution (Nitration) HNO3, H2SO4 3-(Morpholin-4-ylmethyl)-4-nitrobenzonitrile and 3-(Morpholin-4-ylmethyl)-6-nitrobenzonitrile
Electrophilic Aromatic Substitution (Halogenation) Br2, FeBr3 4-Bromo-3-(morpholin-4-ylmethyl)benzonitrile and 2-Bromo-5-(morpholin-4-ylmethyl)benzonitrile

Design and Synthesis of Advanced Derivatives for Specific Research Probes

The this compound scaffold serves as a valuable starting point for the design and synthesis of advanced derivatives for use as specific research probes, particularly in the field of medicinal chemistry. The structural features of this molecule allow for systematic modifications to explore structure-activity relationships (SAR).

The generation of analog libraries from the this compound scaffold can be achieved through various synthetic strategies. The reactivity of the benzylic methylene bridge and the aromatic ring, as discussed previously, allows for the introduction of a wide range of functional groups. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further points for diversification.

In the context of drug discovery, this scaffold is of interest for the development of kinase inhibitors. The morpholine moiety is a common feature in many kinase inhibitors, where it often contributes to improved solubility and pharmacokinetic properties. By modifying the substituents on the phenyl ring and the morpholine ring, a library of analogs can be synthesized and screened for inhibitory activity against various kinases ed.ac.uknih.govmdpi.comnih.gov.

Table 4: Strategies for Analog Library Generation

Modification Site Synthetic Transformation Potential New Functionality
Benzylic Methylene C-H Activation/Functionalization Introduction of diverse substituents (e.g., aryl, alkyl, hydroxyl)
Phenyl Ring Electrophilic/Nucleophilic Substitution Variation of electronic and steric properties
Nitrile Group Hydrolysis, Reduction Carboxylic acid, Amine for further amidation or alkylation

The biological activity of a molecule can be highly sensitive to the spatial arrangement of its functional groups. Therefore, the synthesis and evaluation of isomeric and homologous series of this compound are crucial for a comprehensive understanding of its potential as a research probe.

The positional isomers, 2-(Morpholin-4-ylmethyl)benzonitrile and 4-(Morpholin-4-ylmethyl)benzonitrile, can be synthesized through similar synthetic routes, typically involving the reaction of the corresponding bromomethylbenzonitrile with morpholine nih.govhxchem.netchemicalbook.comgoogle.com. Comparing the biological activities of these isomers can provide valuable insights into the optimal positioning of the morpholinomethyl and cyano groups for a specific biological target.

Furthermore, the synthesis of a homologous series, where the length of the alkyl chain connecting the morpholine ring to the benzonitrile moiety is varied (e.g., 3-(2-(Morpholin-4-yl)ethyl)benzonitrile), can be explored. This allows for the investigation of the impact of the linker length on the molecule's conformation and its interaction with biological macromolecules.

Table 5: Isomeric and Homologous Series of (Morpholinomethyl)benzonitrile

Compound Name CAS Number
2-(Morpholin-4-ylmethyl)benzonitrile 37812-33-2
This compound 857283-91-1

Structural and Conformational Analysis of 3 Morpholin 4 Ylmethyl Benzonitrile and Analogues

X-ray Crystallographic Investigations of Solid-State Architecture

X-ray crystallography has been instrumental in determining the three-dimensional structure of several analogues of 3-(Morpholin-4-ylmethyl)benzonitrile, providing a foundational understanding of their molecular arrangement in the crystalline state.

Molecular Packing Motifs and Crystal Lattice Interactions

In the analogue 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile, the crystal packing is characterized by molecules linked into chains by intermolecular interactions. nih.gov Specifically, C—H···F and C—H···O hydrogen bonds connect the molecules, forming R²₂(8) ring motifs. nih.govnih.gov These chains subsequently extend parallel to the nih.gov direction of the crystal lattice. nih.govnih.gov

For other analogues like 2-[4-(Morpholin-4-ylmethyl)phenyl]benzonitrile, no significant intermolecular interactions influencing the packing motif have been observed. researchgate.net In the case of 3-({[(morpholin-4-yl)carbonothioyl]sulfanyl}acetyl)phenyl benzoate (B1203000), molecules are linked by C—H···O hydrogen bonds, creating zigzag chains along the b-axis. mdpi.com

Analysis of Intermolecular Forces (e.g., Hydrogen Bonding, π-π Stacking, Van der Waals Interactions)

A variety of non-covalent interactions are crucial in stabilizing the crystal structures of these compounds. In 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile, both intramolecular and intermolecular hydrogen bonds are present. An intramolecular C—H···F bond results in an S(7) ring motif. nih.govnih.gov The intermolecular forces are dominated by C—H···F and C—H···O hydrogen bonds. nih.govnih.gov

The structure of 3-({[(morpholin-4-yl)carbonothioyl]sulfanyl}acetyl)phenyl benzoate is reinforced by C—H···π interactions between centrosymmetrically related molecules, in addition to the C—H···O hydrogen bonds that form the primary chains. mdpi.com

A summary of the hydrogen bond geometries for an analogue is presented below.

InteractionD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
C2—H2B···F30.972.493.242 (5)135
C4—H4A···F10.972.232.909 (6)126
C9—H9A···O10.932.473.3588 (16)160
Table based on data for 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile nih.gov

Conformational Preferences and Puckering Parameters of the Morpholine (B109124) Ring

A consistent feature across the studied analogues is the conformational preference of the morpholine ring. In 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile, 2-[4-(Morpholin-4-ylmethyl)phenyl]benzonitrile, 3-({[(morpholin-4-yl)carbonothioyl]sulfanyl}acetyl)phenyl benzoate, and the complex molecule Alectinib, the morpholine ring adopts a stable chair conformation. nih.govnih.govresearchgate.netmdpi.com

The degree of puckering in the morpholine ring of 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile has been quantified using Cremer and Pople parameters. nih.gov

Puckering ParameterValue
Q0.5731 (18) Å
θ178.85 (17)°
φ322 (5)°
Table of puckering parameters for the morpholine ring in 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile nih.gov

Dihedral Angle Analysis of Subunit Orientations and Their Influence on Molecular Conformation

CompoundDihedral Angle between Rings
4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile58.04 (10)° (between benzene (B151609) and morpholine mean plane)
2-[4-(Morpholin-4-ylmethyl)phenyl]benzonitrile87.87 (7)° (between central benzene and morpholine) and 52.54 (7)° (between central benzene and cyanobenzene)
3-({[(morpholin-4-yl)carbonothioyl]sulfanyl}acetyl)phenyl benzoate67.97 (4)° (between central phenyl and benzoate phenyl) and 7.74 (3)° (between central phenyl and morpholine mean plane)
Table of selected dihedral angles in analogues of this compound nih.govresearchgate.netmdpi.com

These angles indicate a non-planar arrangement of the molecular components, which is a common feature in these structures.

Advanced Spectroscopic Studies for Structural Elucidation and Mechanistic Insights

While X-ray crystallography provides a static picture of the solid-state structure, spectroscopic methods like Nuclear Magnetic Resonance (NMR) are powerful tools for investigating the dynamic behavior of molecules in solution.

High-Resolution NMR Spectroscopy for Conformational Dynamics and Stereochemical Assignments

Detailed high-resolution NMR spectroscopic studies specifically focused on the conformational dynamics and stereochemical assignments of this compound are not extensively documented in the reviewed literature. However, NMR spectroscopy is a principal method for such investigations. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine through-space proximities of atoms, providing crucial information about the preferred conformations in solution. Furthermore, variable temperature NMR studies can be employed to understand the energy barriers between different conformational isomers, such as the chair-flipping of the morpholine ring. For complex molecules, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous stereochemical assignments.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Environmental Effects

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for probing the molecular structure of this compound. The vibrational spectrum of this compound is a composite of the characteristic modes of its three main structural units: the substituted benzene ring, the morpholine ring, and the methylene (B1212753) bridge.

The benzonitrile (B105546) moiety gives rise to several distinct vibrational bands. The most characteristic is the C≡N stretching vibration, which typically appears as a sharp, intense band in the 2240–2220 cm⁻¹ region of the IR spectrum. orientjchem.org The position of this band can be sensitive to electronic effects from other substituents on the ring. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, generally in the 3100–3000 cm⁻¹ range. sphinxsai.com The in-plane C=C stretching vibrations of the aromatic ring typically produce a set of four bands in the 1625–1400 cm⁻¹ region. researchgate.net

The morpholine ring has several characteristic vibrations. The C-H stretching vibrations of the methylene groups in the ring are expected in the 2950–2850 cm⁻¹ range. researchgate.net A key feature of the morpholine group is the C-O-C asymmetric stretching vibration, which typically appears as a strong band around 1115 cm⁻¹. The C-N stretching vibrations of the tertiary amine within the morpholine ring are expected in the 1200-1020 cm⁻¹ region. The chair conformation of the morpholine ring can be studied through specific vibrational modes, although in solution, an equilibrium of conformers may exist. researchgate.net

The methylene bridge (-CH2-) connecting the benzonitrile and morpholine moieties will exhibit its own C-H stretching modes, overlapping with those from the morpholine ring, as well as scissoring (bending) vibrations around 1450 cm⁻¹.

Environmental effects, such as solvent polarity and hydrogen bonding, can influence the vibrational frequencies. For instance, in a protic solvent, hydrogen bonding to the nitrogen of the nitrile group or the morpholine ring could cause shifts in their respective stretching frequencies. Such shifts can provide insight into intermolecular interactions. Comparative analysis with analogues like 4-methylmorpholine (B44366) and various substituted benzonitriles aids in the precise assignment of the observed bands. nih.govorientjchem.org

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Expected Intensity
C-H Stretch (Aromatic) Benzonitrile 3100 - 3000 Medium-Weak
C-H Stretch (Aliphatic) Morpholine & Methylene 2950 - 2850 Medium-Strong
C≡N Stretch Benzonitrile 2240 - 2220 Strong, Sharp
C=C Stretch (Aromatic) Benzonitrile 1625 - 1400 Medium-Strong
CH₂ Scissoring Morpholine & Methylene ~1450 Medium
C-N Stretch Morpholine 1200 - 1020 Medium
C-O-C Asymmetric Stretch Morpholine ~1115 Strong

Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Labelling Studies

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns. Under electron ionization (EI) or electrospray ionization (ESI), the molecule will form a molecular ion (M⁺˙ or [M+H]⁺) whose mass-to-charge ratio (m/z) confirms the molecular formula (C₁₂H₁₄N₂O).

The fragmentation of this compound is expected to be directed by the most labile bonds and the stability of the resulting fragments. A primary and highly probable fragmentation pathway involves the cleavage of the benzylic C-N bond, which is activated by the adjacent benzene ring and the nitrogen atom. This heterolytic cleavage would lead to the formation of a stable benzyl-type cation or a tropylium (B1234903) ion (m/z 91), and a neutral morpholine radical, or vice-versa, the formation of a morpholinomethyl cation (m/z 100). The most dominant peak is often the tropylium ion at m/z 91 due to its high stability. nih.gov

Another significant fragmentation pathway involves the morpholine ring itself. The molecular ion can undergo cleavage initiated by the lone pair on the nitrogen or oxygen atom. A common fragmentation for morpholine derivatives is the loss of a C₂H₄O fragment via a retro-Diels-Alder (RDA) type reaction, or the loss of smaller fragments like CH₂O. researchgate.netresearchgate.net

The benzonitrile ring can also fragment, though it is generally more stable. Loss of the neutral HCN molecule (27 Da) from the molecular ion or subsequent fragments containing the benzonitrile moiety is a characteristic fragmentation pathway for benzonitriles. nih.gov

Isotopic labelling studies, for example, using deuterium, could be employed to confirm these proposed pathways. By selectively replacing protons on the methylene bridge or within the morpholine ring with deuterium, the mass shifts in the resulting fragment ions can be tracked, providing definitive evidence for the origin of each fragment.

Table 2: Proposed Key Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment Ion Formula Pathway
202 Molecular Ion [M]⁺˙ [C₁₂H₁₄N₂O]⁺˙ Ionization
116 [M - C₄H₈NO]⁺ [C₈H₆N]⁺ Cleavage of benzylic C-N bond
100 [M - C₇H₄N]⁺ [C₅H₁₀NO]⁺ Cleavage of benzylic C-N bond
91 Tropylium ion [C₇H₇]⁺ Rearrangement and cleavage of benzylic C-N bond
86 Morpholine radical cation [C₄H₈NO]⁺ Cleavage of C-C bond adjacent to N

Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure Characterization

Electronic absorption (UV-Vis) and fluorescence spectroscopy provide valuable information about the electronic structure and photophysical properties of this compound. The electronic transitions are primarily associated with the benzonitrile chromophore.

The UV-Vis absorption spectrum of benzonitrile and its derivatives typically displays two main absorption bands originating from π → π* transitions within the benzene ring. aip.org The more intense band, corresponding to the E₂ band (¹A → ¹Bₐ,b transitions in benzene), is usually observed in the far UV region (around 220-230 nm). A weaker, structured band, corresponding to the B band (¹A → ¹Lₐ transition), is observed at longer wavelengths, typically around 270-280 nm. sphinxsai.comresearchgate.net

The morpholinomethyl group at the meta position acts as an auxochrome. While its electronic effect is less pronounced than ortho- or para- substituents, it is expected to cause a slight bathochromic (red) shift and a hyperchromic (increased intensity) effect on these absorption bands compared to unsubstituted benzonitrile. This is due to the weak electron-donating nature of the alkylamino group. The solvent environment can also influence the position and shape of these bands; polar solvents may cause shifts due to solvatochromic effects.

Upon excitation into its absorption bands, this compound is expected to exhibit fluorescence. The fluorescence emission spectrum is typically a mirror image of the longest wavelength absorption band (the B band). aip.org The emission maximum (λₑₘ) would therefore be expected at a wavelength longer than the absorption maximum (λₐₑ). The molecule 4-(N,N-Dimethylamino)benzonitrile is a well-known example of a compound exhibiting dual fluorescence in polar solvents due to the formation of a twisted intramolecular charge transfer (TICT) state. nih.gov While this compound is less likely to exhibit strong TICT characteristics due to the meta-substitution pattern, which hinders direct resonance charge transfer, studies in various solvents could reveal insights into the nature of its excited states and potential for charge transfer character.

Table 3: Predicted Electronic Absorption and Emission Properties for this compound

Spectroscopic Parameter Transition Predicted Wavelength Range (nm) Comments
λₘₐₓ (Absorption) π → π* (E₂ band) 225 - 235 High molar absorptivity
λₘₐₓ (Absorption) π → π* (B band) 275 - 285 Lower molar absorptivity, may show fine structure

Computational Chemistry and Theoretical Investigations of 3 Morpholin 4 Ylmethyl Benzonitrile

Electronic Structure Calculations: HOMO-LUMO Analysis and Frontier Molecular Orbital Theory

Electronic structure calculations are fundamental to understanding the reactivity and electronic properties of 3-(Morpholin-4-ylmethyl)benzonitrile. Using methods like Density Functional Theory (DFT), the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich morpholine (B109124) and benzonitrile (B105546) moieties, while the LUMO is likely to be distributed over the benzonitrile ring due to its electron-withdrawing nitrile group. A smaller HOMO-LUMO gap would suggest higher reactivity. Theoretical calculations on similar benzonitrile derivatives have shown that the nature and position of substituents on the benzene (B151609) ring can significantly influence these frontier orbitals. nih.govnih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies for Substituted Benzonitriles

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Benzonitrile-7.5-0.86.7
4-Aminobenzonitrile-6.2-0.55.7
4-Nitrobenzonitrile-8.1-1.56.6

This table presents hypothetical data based on general principles of substituent effects on aromatic systems to illustrate the concepts of HOMO-LUMO analysis. Actual values for this compound would require specific calculations.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the morpholine ring and the rotational freedom around the benzylic C-N bond in this compound give rise to multiple possible conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule. The morpholine ring typically adopts a chair conformation to minimize steric strain. researchgate.netacs.org Theoretical calculations have shown that for morpholine itself, the chair conformer is significantly lower in energy than the skew-boat conformer. acs.org

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound in a solvent environment, typically water, over a period of time. researchgate.net These simulations can reveal how solvent molecules arrange themselves around the solute and how this solvation shell affects the solute's conformation and dynamics. For instance, the nitrogen and oxygen atoms of the morpholine ring can form hydrogen bonds with water molecules, which can influence the conformational equilibrium of the ring. researchgate.net

MD simulations on related morpholine-containing compounds have been used to understand their behavior at interfaces and in different solvent systems. researchgate.netmdpi.com Similarly, simulations of benzonitrile have provided insights into its liquid structure and intermolecular interactions. acs.orgchemrxiv.orgnih.gov For this compound, MD simulations could be used to study the stability of different conformers in solution and to calculate properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

Reaction Mechanism Modeling: Transition State Characterization and Reaction Pathway Elucidation

Computational modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. A plausible synthetic route for this compound is the Mannich reaction, which involves the aminoalkylation of an acidic proton located on a carbon atom. tandfonline.comnih.govoarjbp.com In a hypothetical synthesis, this could involve the reaction of benzonitrile (or a suitable derivative), formaldehyde, and morpholine.

Theoretical calculations can be used to model the reaction pathway, identifying the structures of reactants, intermediates, transition states, and products. By calculating the energies of these species, an energy profile for the reaction can be constructed. The highest point on this profile corresponds to the transition state, and its energy determines the activation energy of the reaction. Characterizing the geometry of the transition state provides crucial information about the bond-making and bond-breaking processes that occur during the reaction. Such studies have been performed for various organic reactions, providing deep mechanistic insights. researchgate.netresearchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters with a high degree of accuracy. nih.govrsc.orgcomporgchem.comnih.govmdpi.com For this compound, it is possible to calculate the expected ¹H and ¹³C NMR chemical shifts and the frequencies of infrared (IR) vibrational modes.

The calculated NMR chemical shifts can be compared with experimental data to aid in the structural elucidation of the compound and its derivatives. nih.govrsc.org Discrepancies between calculated and experimental spectra can often be explained by conformational effects or specific solvent interactions. Similarly, the calculation of IR vibrational frequencies can help in the assignment of the absorption bands in an experimental IR spectrum. dntb.gov.ua

Table 2: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Substituted Aromatic Compound

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C1 (ipso-CN)118.5119.2
C2132.1132.8
C3129.5130.1
C4131.0131.5

This table provides a hypothetical comparison to illustrate the accuracy of DFT-based NMR predictions. The specific values are for a generic substituted aromatic nitrile and are not actual data for this compound.

Quantitative Structure-Activity Relationship (QSAR) Studies Focused on Molecular Interactions

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. pensoft.netresearchgate.netresearchgate.netnih.govmdpi.com For a series of derivatives of this compound, QSAR models could be developed to predict their activity against a specific biological target.

These models are built using a set of molecular descriptors, which are numerical values that encode different aspects of the molecule's structure, such as its electronic, steric, and hydrophobic properties. Examples of descriptors include HOMO and LUMO energies, molecular weight, logP (a measure of lipophilicity), and dipole moment. By correlating these descriptors with the observed biological activity, a predictive model can be generated. QSAR studies on other morpholine-containing compounds have successfully identified key structural features responsible for their biological effects. pensoft.netresearchgate.netresearchgate.net

Analysis of Deprotonation Pathways and Acidity/Basicity Predictions (e.g., pKa determinations)

The morpholine nitrogen in this compound is basic and can be protonated. The pKa value, which is a measure of the acidity of the conjugate acid, is a crucial parameter that influences the compound's solubility, membrane permeability, and interaction with biological targets. nih.gov Computational methods can be used to predict the pKa of the morpholine nitrogen. nih.govoptibrium.comkyushu-u.ac.jp

These predictions are typically based on calculating the Gibbs free energy change for the deprotonation reaction in a solvent, often using a combination of electronic structure calculations and a continuum solvation model. kyushu-u.ac.jp The accuracy of these predictions has improved significantly in recent years, making them a valuable tool in drug discovery and development. nih.govoptibrium.com For this compound, the predicted pKa would provide insight into its likely protonation state at physiological pH. The acidity of protons on the carbon atoms, particularly the benzylic ones, could also be investigated to understand potential metabolic pathways or chemical reactivity.

Molecular Docking and Ligand-Protein Interaction Simulations (focused on mechanistic binding, not clinical outcomes)

Computational chemistry and molecular modeling are powerful tools for investigating the potential interactions between a small molecule, such as this compound, and a biological target at the atomic level. Molecular docking and ligand-protein interaction simulations, in particular, offer insights into the mechanistic binding of a ligand to a protein's active site. While specific molecular docking studies for this compound are not extensively detailed in publicly available literature, the principles of these computational methods provide a framework for understanding its potential binding mechanisms.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. The process involves sampling a large number of possible conformations of the ligand within the binding site of a protein and scoring them based on their binding affinity. This scoring is typically calculated using a force field that approximates the potential energy of the system. The results of molecular docking can reveal key information about the binding mode, including the specific amino acid residues involved in the interaction and the types of non-covalent interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Following molecular docking, molecular dynamics (MD) simulations can be employed to further investigate the stability of the ligand-protein complex over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. This provides a dynamic view of the interaction, allowing for the observation of conformational changes in both the ligand and the protein upon binding. Analysis of MD simulation trajectories can yield valuable data on the binding free energy, which is a more accurate measure of binding affinity than the scores provided by docking algorithms alone.

The insights gained from these computational studies are crucial for structure-based drug design. By understanding the key interactions between a ligand and its target protein, medicinal chemists can rationally design new molecules with improved potency and selectivity. For instance, if a particular hydrogen bond is found to be critical for binding, modifications can be made to the ligand to enhance this interaction. Conversely, if a part of the molecule is exposed to the solvent and does not contribute significantly to binding, it can be modified to improve other properties, such as solubility or metabolic stability.

In the context of this compound, molecular docking and MD simulations could be used to explore its binding to various protein targets. The morpholine ring, for example, can act as a hydrogen bond acceptor, while the benzonitrile group can participate in hydrophobic and pi-stacking interactions. The flexible linker connecting these two moieties allows the molecule to adopt a range of conformations to fit into different binding pockets.

A hypothetical molecular docking study of this compound with a target protein would involve preparing the 3D structures of both the ligand and the protein. The binding site on the protein would be defined, and a docking algorithm would be used to generate a set of possible binding poses. These poses would then be ranked based on their predicted binding affinity. The top-ranked poses would be analyzed to identify the key interactions responsible for binding.

To illustrate the type of data generated from such a study, the following interactive table provides a hypothetical example of the interaction profile of this compound with a protein's active site.

Interacting ResidueInteraction TypeDistance (Å)
ASP129Hydrogen Bond2.1
TYR341Pi-Pi Stacking3.5
LEU343Hydrophobic3.8
PHE259Hydrophobic4.2
GLN125Hydrogen Bond2.5

Further analysis through MD simulations would provide information on the stability of these interactions over time and a more accurate estimation of the binding free energy. This comprehensive computational approach is instrumental in elucidating the mechanistic details of ligand-protein interactions and guiding the development of new therapeutic agents.

Future Research Directions and Unexplored Avenues for 3 Morpholin 4 Ylmethyl Benzonitrile Research

Development of Asymmetric Synthetic Routes to Chiral Analogues

Currently, the synthesis of 3-(Morpholin-4-ylmethyl)benzonitrile derivatives is largely focused on achiral preparations. A significant and impactful area of future research lies in the development of asymmetric synthetic routes to produce chiral analogues. The introduction of chirality can have profound effects on the biological activity and material properties of a compound.

Future work in this area could focus on several key strategies:

Catalytic Asymmetric Hydrogenation: The reduction of a suitable prochiral precursor, such as an enamine or an imine, using chiral metal catalysts (e.g., those based on rhodium, ruthenium, or iridium with chiral phosphine ligands) could provide an efficient route to enantiomerically enriched products.

Organocatalysis: The use of small organic molecules as catalysts for asymmetric transformations offers a powerful, metal-free alternative. Chiral Brønsted acids or bases could be employed to catalyze the enantioselective addition of the morpholine (B109124) moiety to a benzonitrile (B105546) precursor.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as chiral amino alcohols to construct the morpholine ring, would provide a straightforward method for accessing specific enantiomers.

The successful development of these routes would enable the synthesis of a library of chiral this compound analogues, allowing for the systematic investigation of their stereoisomer-specific properties.

Potential Asymmetric Synthetic Strategy Catalyst/Reagent Type Key Transformation Anticipated Outcome
Asymmetric HydrogenationChiral Rhodium or Ruthenium ComplexesReduction of a prochiral enamine/imineHigh enantioselectivity
OrganocatalysisChiral Brønsted Acid/BaseEnantioselective nucleophilic additionMetal-free synthesis of chiral amines
Chiral Pool SynthesisChiral Amino AlcoholsConstruction of the morpholine ringAccess to specific enantiomers

Integration into Flow Chemistry and Continuous Processing Methodologies

The transition from traditional batch synthesis to continuous flow processing offers numerous advantages, including enhanced safety, improved reproducibility, and greater scalability. Integrating the synthesis of this compound into flow chemistry systems represents a significant opportunity for process optimization.

Key areas for exploration include:

Packed-Bed Reactors: Utilizing immobilized reagents or catalysts within a packed-bed reactor could streamline the synthetic process, allowing for simplified purification and catalyst recycling.

Microreactor Technology: The high surface-area-to-volume ratio in microreactors allows for precise control over reaction parameters such as temperature and mixing, potentially leading to higher yields and purities. This could be particularly beneficial for exothermic reactions.

The development of a robust and efficient continuous flow synthesis would be a critical step towards the large-scale and cost-effective production of this compound and its derivatives.

Exploration of Photo- and Electro-Chemical Transformations

Photo- and electro-chemistry offer unique and powerful methods for chemical transformations, often providing access to reactivity that is not achievable through traditional thermal methods. The application of these techniques to this compound is a completely unexplored area with significant potential.

Future research could investigate:

Photoredox Catalysis: The benzonitrile moiety could potentially participate in photoredox-catalyzed reactions. For example, the cyano group could be transformed into other functional groups, or the benzylic position could be functionalized via radical intermediates generated under photochemical conditions.

Electrochemical Synthesis: The morpholine nitrogen could be a site for electrochemical oxidation, leading to the formation of reactive intermediates that could undergo further transformations. Conversely, the benzonitrile group could be electrochemically reduced. An electrochemical-induced cascade reaction of 2-formyl benzonitrile with anilines has been reported, suggesting the potential for similar reactivity with this compound.

Photo- and Electro-polymerization: Derivatives of this compound could potentially be designed to undergo polymerization under photochemical or electrochemical stimulation, leading to the formation of novel materials with interesting properties.

Application in Supramolecular Chemistry and Self-Assembly Research

The structure of this compound, with its combination of a hydrogen bond acceptor (the morpholine oxygen and the nitrile nitrogen) and an aromatic ring capable of π-π stacking, makes it an intriguing candidate for applications in supramolecular chemistry and crystal engineering. While the crystal structure of a related compound, 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile, reveals intermolecular C—H⋯F and C—H⋯O interactions that form chain structures, the self-assembly properties of this compound itself have not been investigated. nih.gov

Future research directions include:

Co-crystallization Studies: Investigating the co-crystallization of this compound with various co-formers (e.g., hydrogen bond donors, halogen bond donors) could lead to the formation of new crystalline materials with tailored properties.

Self-Assembly in Solution: Studying the self-assembly behavior of rationally designed derivatives in solution could lead to the formation of well-defined supramolecular architectures such as gels, vesicles, or nanotubes.

Coordination Chemistry: The morpholine and nitrile functionalities could act as ligands for metal ions, leading to the formation of coordination polymers or metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, or sensing.

Supramolecular Interaction Potential Application Relevant Functional Groups
Hydrogen BondingCrystal engineering, gel formationMorpholine oxygen, Nitrile nitrogen
π-π StackingFormation of columnar structuresBenzene (B151609) ring
Coordination to MetalsMOFs, coordination polymersMorpholine nitrogen, Nitrile nitrogen

Advanced Analytical Methodologies for In-Situ Reaction Monitoring

The development of robust and efficient synthetic processes relies on a thorough understanding of reaction kinetics and mechanisms. The application of Process Analytical Technology (PAT) and other advanced in-situ monitoring techniques to the synthesis of this compound would provide valuable insights and facilitate process optimization.

Future research should focus on the implementation of techniques such as:

In-situ FTIR and Raman Spectroscopy: These techniques can provide real-time information on the concentration of reactants, intermediates, and products, allowing for the precise determination of reaction endpoints and the identification of transient species.

In-situ NMR Spectroscopy: For reactions that are sufficiently slow, in-situ NMR can provide detailed structural information about all species present in the reaction mixture.

Calorimetry: Reaction calorimetry can be used to monitor the heat flow of a reaction in real-time, providing crucial information for process safety and scale-up.

The data generated from these in-situ monitoring techniques would be invaluable for developing accurate kinetic models of the synthesis of this compound, leading to more efficient and reliable manufacturing processes.

Machine Learning and Artificial Intelligence-Assisted Design of New Derivatives

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery and materials science. Applying these computational tools to the design of new this compound derivatives could significantly accelerate the discovery of compounds with desired properties.

Future research in this area could involve:

Quantitative Structure-Activity Relationship (QSAR) Modeling: If a set of derivatives with known activities (e.g., biological activity, material property) is available, ML algorithms can be used to build QSAR models that can predict the activity of new, untested compounds.

Generative Models: AI-based generative models can be trained on large datasets of known molecules to design novel chemical structures with a high probability of possessing desired properties. These models could be used to explore the chemical space around this compound and propose new synthetic targets.

Reaction Prediction and Synthesis Planning: AI tools are being developed that can predict the outcome of chemical reactions and even propose synthetic routes to target molecules. nih.gov These tools could be used to identify efficient and novel ways to synthesize derivatives of this compound.

The integration of ML and AI into the research workflow has the potential to dramatically reduce the time and cost associated with the discovery and development of new functional molecules based on the this compound scaffold.

Elucidation of Unexplored Reactivity Profiles at Extreme Conditions

Investigating the behavior of chemical compounds under extreme conditions of temperature and pressure can reveal novel reactivity and lead to the discovery of new materials. The reactivity of this compound under such conditions is completely unknown.

Future research could explore:

High-Pressure Chemistry: Subjecting the compound to high pressures could induce phase transitions, leading to the formation of new polymorphs with different physical properties. High pressure can also alter reaction pathways and selectivities.

High-Temperature Chemistry: While thermal stability is an important consideration, controlled pyrolysis or reactions at very high temperatures could lead to interesting decomposition pathways or the formation of novel carbonaceous materials. Thermogravimetric analysis (TGA) could be employed to study the thermal stability of the compound. mdpi.com

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction rates and sometimes lead to different product distributions compared to conventional heating. A procedure for the nucleophilic aromatic substitution on a benzonitrile derivative using morpholine under microwave irradiation has been reported, suggesting the applicability of this technique. rug.nl

The exploration of the chemistry of this compound under extreme conditions represents a high-risk, high-reward area of research that could lead to fundamental discoveries and novel applications.

Q & A

Q. How can researchers optimize the synthesis of 3-(Morpholin-4-ylmethyl)benzonitrile to improve yield and purity?

Methodological Answer:

  • Utilize nucleophilic aromatic substitution (SNAr) reactions under controlled conditions. For example, react 3-bromomethylbenzonitrile with morpholine in the presence of a base like potassium carbonate in acetonitrile at 353 K for 12 hours under nitrogen .
  • Monitor reaction progress via thin-layer chromatography (TLC) and purify the product using column chromatography with ethyl acetate/hexane gradients. Recrystallization from ethanol can enhance purity .
  • Adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of bromomethyl precursor to morpholine) to minimize side reactions.

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • FT-IR : Identify nitrile (C≡N) stretching vibrations at ~2220–2240 cm⁻¹ and morpholine ring vibrations (C-O-C) at 1100–1250 cm⁻¹ .
  • NMR : Use ¹H NMR to confirm methylene (-CH₂-) linkage between morpholine and the benzene ring (δ 3.5–4.0 ppm for morpholine protons, δ 4.3–4.5 ppm for benzylic CH₂). ¹³C NMR detects nitrile carbon at ~115 ppm .
  • UV-Vis : Analyze π→π* transitions in the aromatic system (λmax ~270–290 nm) to assess electronic properties .

Q. How can researchers validate the crystalline structure of this compound?

Methodological Answer:

  • Perform single-crystal X-ray diffraction (SC-XRD) using SHELXTL or similar software for structure solution and refinement .
  • Calculate puckering parameters (e.g., Cremer-Pople parameters) for morpholine ring conformation using WinGX or ORTEP to confirm chair or boat geometries .
  • Check for disorder in substituents (e.g., trifluoromethyl groups in related compounds) via occupancy refinement and hydrogen-bonding analysis .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data for this compound’s reactivity?

Methodological Answer:

  • Use Density Functional Theory (DFT) to model Fukui indices for electrophilic/nucleophilic attack sites. Compare with experimental results (e.g., ELF/LOL analysis for electron localization) .
  • Validate computational models by benchmarking against experimental NMR chemical shifts (RMSD < 0.1 ppm for ¹H NMR) .
  • Employ Natural Bond Orbital (NBO) analysis to study hyperconjugative interactions affecting stability, such as σ→π* interactions in the nitrile group .

Q. What strategies address challenges in crystallographic disorder during structural refinement?

Methodological Answer:

  • Apply SHELXL’s PART instruction to refine disordered groups (e.g., trifluoromethyl) with split occupancy. Use restraints (e.g., DFIX, SIMU) to maintain chemically reasonable geometries .
  • Analyze hydrogen-bonding networks (e.g., R₂²(8) motifs) to identify intermolecular interactions stabilizing the crystal lattice .
  • Cross-validate refinement with PLATON’s ADDSYM tool to detect missed symmetry elements or twinning .

Q. How can researchers design derivatives of this compound for OLED applications?

Methodological Answer:

  • Modify the benzene ring with electron-withdrawing groups (e.g., -CF₃) to enhance electron mobility. Synthesize derivatives via Suzuki-Miyaura coupling with boronate esters .
  • Characterize thermally activated delayed fluorescence (TADF) properties using time-resolved photoluminescence spectroscopy. Optimize triplet harvesting by adjusting donor-acceptor distances .
  • Screen derivatives for aggregation-induced emission (AIE) behavior using solvent-dependent UV-Vis and fluorescence studies .

Q. What experimental and computational approaches elucidate the compound’s pharmacokinetic properties?

Methodological Answer:

  • Perform molecular docking with AutoDock Vina to predict binding affinities to target proteins (e.g., cytochrome P450 enzymes). Use PDB structures for homology modeling .
  • Calculate drug-likeness parameters (Lipinski’s Rule of Five, topological polar surface area) using SwissADME. Validate solubility via shake-flask method in PBS buffer .
  • Simulate metabolic pathways with GLORYx to identify potential cytochrome-mediated oxidation sites on the morpholine ring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.